Pac-1

Description

Properties

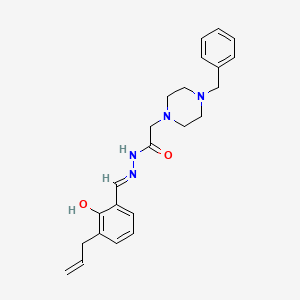

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNRVGJCPCNMKT-LFVJCYFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897425 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315183-21-2 | |

| Record name | PAC-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315183212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAC-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAC-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAC-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LIS8N0B2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pac-1: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action for Pac-1, a first-in-class small molecule activator of procaspase-3. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize its pro-apoptotic activity.

Core Mechanism: Zinc Chelation and Procaspase-3 Activation

The primary mechanism of this compound is the direct activation of procaspase-3, the inactive zymogen of the key executioner enzyme caspase-3. In its inactive state, procaspase-3 is stabilized by the presence of a zinc ion (Zn²⁺). This compound functions as a zinc chelator; by binding to and sequestering this inhibitory zinc ion, it induces a conformational change in the procaspase-3 molecule. This change facilitates the auto-processing and dimerization of procaspase-3 into the proteolytically active caspase-3, thereby initiating the caspase cascade and apoptosis. This direct activation allows this compound to bypass the upstream mitochondrial (intrinsic) and death receptor (extrinsic) apoptosis pathways, which are often dysfunctional in cancer cells.

The selectivity of this compound for cancer cells over normal cells is attributed to two key factors: cancer cells often have elevated levels of procaspase-3 and concurrently lower concentrations of intracellular free zinc. This creates a favorable environment for this compound to effectively activate the available procaspase-3 pool.

Caption: Core mechanism of this compound action on procaspase-3.

Signaling Pathway of this compound Induced Apoptosis

This compound initiates apoptosis at the level of the executioner caspases. Once activated, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Key substrates include Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair, and various cytoskeletal proteins. The cleavage of these substrates leads to DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes key parameters such as the half-maximal effective concentration (EC50) for procaspase-3 activation and apoptosis induction.

| Cell Line | Cancer Type | Procaspase-3 Activation EC50 (μM) | Apoptosis Induction EC50 (μM) | Reference |

| U-937 | Lymphoma | 0.22 | 0.46 | |

| HL-60 | Leukemia | 0.35 | 0.78 | |

| SH-SY5Y | Neuroblastoma | 1.1 | 2.5 | |

| HeLa | Cervical Cancer | ~10 | ~25 | |

| MCF-7 | Breast Cancer | >30 (Resistant) | >30 (Resistant) |

Note: Values can vary based on experimental conditions. MCF-7 cells are known to be resistant due to low procaspase-3 levels.

Experimental Protocols

In Vitro Procaspase-3 Activation Assay

This assay directly measures the ability of this compound to convert recombinant procaspase-3 to its active form.

Methodology:

-

Reagents: Recombinant human procaspase-3, this compound stock solution, assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10% glycerol, pH 7.4), fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Procedure: a. Dilute recombinant procaspase-3 in assay buffer to a final concentration of 50-100 nM. b. Add varying concentrations of this compound (e.g., 0.01 μM to 100 μM) to the procaspase-3 solution. c. Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for activation. d. Add the fluorogenic caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 μM. e. Measure the fluorescence intensity over time using a microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).

-

Data Analysis: The rate of substrate cleavage (increase in fluorescence) is proportional to the amount of active caspase-3. Plot the rate against this compound concentration to determine the EC50 value.

Caption: Workflow for an in vitro procaspase-3 activation assay.

Cellular Apoptosis Induction Assay (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., U-937) in appropriate culture medium and allow them to adhere or stabilize overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a predetermined period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Staining: a. Harvest the cells (including floating cells) and wash with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

-

Data Analysis: Quantify the percentage of apoptotic cells (early + late) for each this compound concentration and plot the results to calculate the EC50 for apoptosis induction.

Western Blot for Caspase-3 and PARP Cleavage

This method provides qualitative and semi-quantitative evidence of caspase-3 activation within cells.

Methodology:

-

Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA). b. Incubate with a primary antibody specific for cleaved caspase-3 (p17/19 subunit) or cleaved PARP. Also, probe for total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH). c. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of the cleaved caspase-3 and cleaved PARP bands indicates this compound activity.

Procaspase-3 Activation by Pac-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaspase-3 is a critical executioner zymogen in the apoptotic cascade, often found to be overexpressed in various cancer histologies. Its activation represents a promising therapeutic strategy for selectively inducing apoptosis in malignant cells. Procaspase-activating compound 1 (Pac-1) is a first-in-class small molecule that directly induces the activation of procaspase-3. This technical guide provides an in-depth overview of the core mechanism of this compound, detailed experimental protocols for its characterization, and quantitative data on its efficacy. Furthermore, this guide presents signaling pathways and experimental workflows as visualizations to facilitate a comprehensive understanding of this compound's role in cancer therapy.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. A key hallmark of cancer is the evasion of apoptosis, which contributes to uncontrolled cell proliferation and tumor progression. The caspase family of proteases plays a central role in executing the apoptotic program. Among them, caspase-3 is a principal executioner caspase, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

In healthy cells, caspase-3 exists as an inactive zymogen, procaspase-3. The activation of procaspase-3 is a tightly regulated process, typically initiated by upstream initiator caspases. Notably, many cancer cells exhibit elevated levels of procaspase-3, suggesting that the direct activation of this zymogen could be a viable therapeutic strategy to bypass upstream defects in the apoptotic pathway and selectively eliminate cancer cells.[1][2][3]

This compound is a novel small molecule that was identified for its ability to directly activate procaspase-3.[1] Its mechanism of action and potential as an anticancer agent have been the subject of extensive research. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals working on or interested in the activation of procaspase-3 by this compound.

Mechanism of Action of this compound

The primary mechanism by which this compound activates procaspase-3 is through the chelation of inhibitory zinc ions.[1] Procaspase-3 is known to be inhibited by zinc, which binds to the zymogen and maintains it in an inactive conformation. This compound possesses a high affinity for zinc, with a dissociation constant (Kd) for the this compound-zinc complex of approximately 42 nM. By sequestering these inhibitory zinc ions, this compound relieves the inhibition of procaspase-3, allowing it to undergo auto-activation to the active caspase-3. This activation can then initiate the caspase cascade, leading to apoptosis.

The potency of this compound has been shown to correlate with the intracellular levels of procaspase-3 in cancer cells, highlighting its potential for a personalized medicine approach.

Data Presentation: Efficacy of this compound and its Derivatives

The cytotoxic and pro-apoptotic activities of this compound and its derivatives have been evaluated in a wide range of cancer cell lines. The following tables summarize key quantitative data, including IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and EC50 values (the concentration of a drug that gives a half-maximal response).

| Cell Line | Cancer Type | This compound IC50 (µM) | S-Pac-1 IC50 (µM) | Reference |

| U-87 MG | Human Glioblastoma | 15.2 ± 2.8 | - | |

| U-118 MG | Human Glioblastoma | 19.9 ± 7.7 | - | |

| IOMM-Lee | Human Meningioma | 4.25 ± 0.7 | - | |

| KT21-MG1 | Human Meningioma | 6.5 ± 0.5 | - | |

| GO6A | Canine Glioma | 14.9 ± 6.1 | - | |

| J3TBg | Canine Glioma | 3.3 ± 0.4 | - | |

| CL-1 | Canine Lymphoma | - | 1.8 ± 0.2 | |

| 17-71 | Canine Lymphoma | 5.6 ± 0.4 | 1.4 ± 0.1 | |

| OSW | Canine Lymphoma | 4.3 ± 0.3 | 1.9 ± 0.1 | |

| Jurkat | Human Leukemia | 3.8 ± 0.3 | 1.3 ± 0.1 | |

| EL4 | Murine Lymphoma | 4.9 ± 0.3 | 2.0 ± 0.2 |

| Compound | Procaspase-3 Activation EC50 (µM) | Reference |

| This compound | 2.08 |

Correlation of Procaspase-3 Expression with this compound Sensitivity

A study on primary colon tumor cells demonstrated a direct correlation between the cellular concentration of procaspase-3 and the efficacy of this compound in inducing cell death. On average, cancerous tissues showed an 8.4-fold higher level of procaspase-3 compared to adjacent noncancerous tissues from the same individual. The cytotoxic effect of this compound was found to be proportional to the procaspase-3 concentration in these primary cells.

Experimental Protocols

In Vitro Procaspase-3 Activation Assay

This assay measures the ability of a compound to directly activate purified procaspase-3.

Materials:

-

Purified recombinant human procaspase-3

-

This compound or other test compounds

-

Caspase assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4)

-

Colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a solution of purified procaspase-3 in caspase assay buffer to a final concentration of 50-100 ng/µL.

-

Prepare serial dilutions of this compound or test compounds in caspase assay buffer.

-

In a 96-well plate, add 50 µL of the procaspase-3 solution to each well.

-

Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 1-2 hours.

-

Add 10 µL of the Ac-DEVD-pNA substrate (final concentration 200 µM) to each well.

-

Immediately begin measuring the absorbance at 405 nm every 2-5 minutes for at least 1 hour using a microplate reader.

-

Calculate the rate of substrate cleavage (change in absorbance per unit time) for each compound concentration.

-

Plot the rate of activation against the compound concentration to determine the EC50 value.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound or other apoptosis-inducing agent

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells (including any floating cells in the media) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within 1 hour.

-

Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Colorimetric Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3 in cell lysates.

Materials:

-

Treated and untreated cells

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4)

-

2X Reaction Buffer (e.g., 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol, pH 7.4)

-

Colorimetric caspase-3 substrate (Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

After treatment with this compound, harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells) and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of Ac-DEVD-pNA substrate (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.

Spectrophotometric Zinc Chelation Assay

This assay determines the zinc-chelating ability of a compound using a competitive method with a zinc indicator.

Materials:

-

This compound or test compound

-

Zinc chloride (ZnCl2) solution

-

Zinc indicator solution (e.g., Dithizone or 8-Hydroxyquinoline)

-

Appropriate buffer (e.g., HEPES or acetate buffer at the desired pH)

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound or the test compound in the buffer.

-

Prepare a solution of the zinc indicator in the same buffer.

-

In a series of tubes or a 96-well plate, mix the compound dilutions with a fixed concentration of ZnCl2 (e.g., 10 µM).

-

Allow the mixture to incubate for a few minutes to allow for chelation.

-

Add the zinc indicator solution to each tube/well. The indicator will bind to the remaining free zinc, resulting in a color change.

-

Measure the absorbance at the wavelength of maximum absorbance for the zinc-indicator complex (e.g., around 530-540 nm for dithizone or 384 nm for 8-Hydroxyquinoline).

-

A decrease in absorbance compared to a control without the chelator indicates zinc chelation by the test compound.

-

The percentage of zinc chelated can be calculated, and an IC50 value for zinc chelation can be determined.

Mandatory Visualizations

Signaling Pathway of this compound Induced Apoptosis

Caption: Signaling pathway of this compound induced procaspase-3 activation and apoptosis.

Experimental Workflow for Screening Procaspase Activators

References

The Role of Zinc Sequestration in the Pro-Apoptotic Activity of Pac-1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The evasion of apoptosis is a hallmark of cancer, making the targeted reactivation of this programmed cell death pathway a compelling therapeutic strategy. Procaspase-3, the inactive zymogen of the key executioner caspase-3, is frequently overexpressed in malignant cells, representing a key target for therapeutic intervention. Procaspase-activating compound 1 (Pac-1) is a small molecule that directly activates procaspase-3, leading to apoptosis in cancer cells. This technical guide provides an in-depth examination of the mechanism of action for this compound, focusing on the critical role of zinc sequestration. It details the inhibitory function of intracellular zinc on procaspase-3 and elucidates how this compound alleviates this inhibition to trigger the apoptotic cascade. This document includes quantitative data on these interactions, detailed experimental protocols for studying this mechanism, and visualizations of the key signaling pathways and workflows.

The Role of Zinc in Apoptosis Regulation

Zinc is an essential trace element with diverse physiological roles, including the regulation of apoptosis.[1][2] Intracellular zinc acts as a potent, direct inhibitor of apoptosis by binding to and inactivating key enzymes in the apoptotic cascade.[2][3] Specifically, zinc has been shown to inhibit the enzymatic activity of both the zymogen procaspase-3 and the active caspase-3.[4] This inhibition is a crucial homeostatic mechanism, preventing spurious activation of the cell death machinery.

Studies have demonstrated that low nanomolar to micromolar concentrations of zinc are sufficient to suppress caspase activity, thereby serving an anti-apoptotic function. The mechanism involves zinc binding to the catalytic domain of these proteases, which contains a critical cysteine-histidine dyad. By binding to these sites, zinc maintains procaspase-3 in a catalytically inactive conformation. Consequently, the depletion of intracellular labile zinc, for instance by using chelating agents like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), can directly trigger caspase-3 activation and induce apoptosis. This establishes intracellular zinc as a critical negative regulator of the apoptotic threshold.

This compound: Mechanism of Action via Zinc Sequestration

This compound was identified as a small molecule capable of enhancing the enzymatic activity of procaspase-3 in vitro and inducing apoptosis in cancer cells. The mechanism of this compound-mediated procaspase-3 activation is not through allosteric activation but rather through the relief of endogenous inhibition. The key to this compound's activity lies in its chemical structure, specifically the ortho-hydroxy N-acylhydrazone moiety, which functions as an efficient metal chelator.

The central hypothesis, supported by extensive experimental evidence, is that this compound activates procaspase-3 by sequestering inhibitory zinc ions. This action removes the zinc-mediated "brake" on procaspase-3, allowing the zymogen to undergo auto-activation through proteolytic cleavage, converting it into the active executioner enzyme, caspase-3. This initiates the downstream cascade of substrate cleavage that culminates in apoptotic cell death. The strong correlation between the zinc-binding affinity of this compound derivatives and their pro-apoptotic efficacy further substantiates this mechanism.

Quantitative Analysis of this compound and Zinc Interactions

The interaction between this compound, zinc, and caspases has been quantified in several studies. The data highlight the potent inhibitory effect of zinc on caspases and the high affinity of this compound for zinc, which allows it to effectively reverse this inhibition.

| Parameter | Molecule(s) | Value | Cell Line / Conditions | Reference |

| Dissociation Constant (Kd) | This compound and Zn2+ | ~42 nM | In vitro | |

| Dissociation Constant (Kd) | S-Pac-1 and Zn2+ | 46 ± 5 nM | In vitro | |

| Inhibition Constant (IC50) | Zn2+ on Caspase-3 | 0.1 µM | Cell-free system | |

| Inhibition Constant (Ki) | Zn2+ on Caspases-3, -6, -7, -8 | 2.6 – 76 nM | In vitro | |

| Activation Potency (EC50) | This compound on Procaspase-3 | 2.08 µM | Cancer cells | |

| Activation Potency (EC50) | This compound on Procaspase-7 | 4.5 µM | In vitro | |

| Cytotoxicity (IC50) | This compound | 0.35 µM | NCI-H226 cells | |

| Cytotoxicity (IC50) | This compound | ~3.5 µM | UACC-62 cells | |

| Cytotoxicity (IC50) | This compound | 3 nM – 1.41 µM | Primary cancerous cells |

Visualizing the Core Mechanism and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced procaspase-3 activation.

Experimental Workflow: In Vitro Procaspase-3 Activation Assay

Caption: Workflow for assessing this compound activity in vitro.

Experimental Workflow: Measurement of Intracellular Zinc

Caption: Workflow for measuring intracellular free zinc.

Detailed Experimental Protocols

Protocol: In Vitro Procaspase-3 Activation Assay

This protocol is adapted from methodologies used to assess the direct effect of this compound on procaspase-3 activity.

-

Reagent Preparation :

-

Assay Buffer : Prepare a Tris or HEPES-based buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4). To study zinc dependence, avoid metal chelators like EDTA.

-

Procaspase-3 Stock : Reconstitute purified recombinant human procaspase-3 in assay buffer to a stock concentration of 1 µg/mL.

-

This compound Stock : Prepare a 10 mM stock solution of this compound in DMSO.

-

Substrate Solution : Prepare a 2 mM stock of the chromogenic substrate Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) in assay buffer.

-

-

Assay Procedure :

-

In a clear 96-well microplate, add 90 µL of a working solution of procaspase-3 (e.g., diluted to 50 ng/mL in assay buffer) to each well.

-

Add 1 µL of this compound stock solution at various concentrations (creating a final concentration gradient) or DMSO (vehicle control) to the wells.

-

Optional: To confirm zinc-dependent activity, pre-incubate the procaspase-3 solution with a controlled amount of ZnSO₄ (e.g., 50-100 µM) before adding this compound.

-

Incubate the plate at 37°C for 12 hours to allow for procaspase-3 activation.

-

Add 10 µL of the 2 mM Ac-DEVD-pNA substrate solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance at 405 nm every 2 minutes for a period of 2 hours.

-

For each well, plot absorbance versus time. Determine the slope (Vmax) of the initial linear portion of the curve.

-

Calculate the relative activation by normalizing the slope of each this compound-treated well to the slope of the vehicle control.

-

Plot relative activation against this compound concentration to determine the EC50 value.

-

Protocol: Measurement of Intracellular Free Zinc ([Zn²⁺]i)

This protocol outlines the use of ratiometric fluorescent dyes to measure [Zn²⁺]i in living cells, based on established methods.

-

Cell Preparation :

-

Plate cells (e.g., HeLa or cortical neurons) on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

-

-

Dye Loading :

-

Prepare a loading buffer (e.g., HEPES-buffered solution: 120 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 20 mM HEPES, 15 mM glucose, 1.8 mM CaCl₂, pH 7.4).

-

Prepare a 3 µM working solution of a zinc-sensitive fluorescent probe (e.g., mag-fura-5 AM) in the loading buffer.

-

Aspirate the culture medium from the cells and wash once with loading buffer.

-

Incubate the cells with the dye solution for 10-20 minutes at room temperature.

-

Wash the cells twice with loading buffer and incubate for an additional 20 minutes to ensure complete de-esterification of the AM ester.

-

-

Fluorescence Microscopy and Data Acquisition :

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission fluorescence at ~510 nm.

-

Record a baseline fluorescence ratio before applying any treatment.

-

To observe the effect of a chelator, perfuse the cells with a solution containing this compound or TPEN and record the change in the 340/380 ratio over time.

-

-

Calibration and Data Analysis :

-

At the end of the experiment, determine the minimum ratio (Rmin) by exposing the cells to a strong, cell-permeable zinc chelator (e.g., 100 µM TPEN) to deplete all intracellular free zinc.

-

Determine the maximum ratio (Rmax) by exposing the cells to saturating levels of zinc using a zinc ionophore (e.g., 20 µM pyrithione in the presence of 1 mM ZnSO₄).

-

Calculate the intracellular free zinc concentration using the Grynkiewicz equation: [Zn²⁺]i = Kd * (Sf2/Sb2) * [(R - Rmin) / (Rmax - R)], where Kd is the dissociation constant of the dye for Zn²⁺, R is the experimental ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for ion-free and ion-bound dye.

-

Conclusion

The activation of procaspase-3 by this compound is a well-defined process rooted in the fundamental role of zinc as an apoptotic inhibitor. This compound functions as a molecular tool that circumvents this endogenous inhibition by effectively sequestering intracellular zinc ions. This action unleashes the latent catalytic potential of procaspase-3, initiating a feed-forward activation loop that commits the cell to apoptosis. The strong quantitative relationship between zinc chelation and pro-apoptotic activity provides a clear rationale for the development of this compound and its derivatives as targeted anti-cancer agents, particularly for tumors characterized by high levels of procaspase-3. The protocols and data presented in this guide offer a robust framework for researchers to investigate this pathway and develop next-generation procaspase-activating therapeutics.

References

- 1. The role of zinc in caspase activation and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Pac-1: A Promising Procaspase-3 Activator for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Pac-1, a small molecule procaspase-activating compound, has emerged as a promising anticancer agent due to its unique mechanism of action. By chelating inhibitory zinc ions, this compound facilitates the autoactivation of procaspase-3, a key executioner enzyme in the apoptotic cascade. Elevated levels of procaspase-3 are a common feature in many tumor types, suggesting a potential therapeutic window for selective cancer cell targeting. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, preclinical and clinical data, detailed experimental protocols, and the exploration of its structure-activity relationship. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of procaspase-3 activation.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and oncogenic stress. A key player in the execution phase of apoptosis is caspase-3, a cysteine-aspartic protease that, once activated, cleaves a multitude of cellular substrates, leading to programmed cell death. In many cancer cells, the inactive zymogen form of caspase-3, procaspase-3, is present at elevated levels compared to normal tissues. This accumulation suggests that the apoptotic machinery upstream of procaspase-3 activation is often dysfunctional in cancer.

This compound (Procaspase-activating compound 1) was identified through high-throughput screening as the first small molecule capable of directly activating procaspase-3. Its discovery has opened a novel therapeutic avenue for cancer treatment by bypassing upstream defects in apoptotic signaling and directly engaging the core executioner machinery.

Mechanism of Action: Zinc Chelation and Procaspase-3 Autoactivation

The primary mechanism by which this compound exerts its pro-apoptotic effect is through the sequestration of inhibitory zinc ions. Procaspase-3 is known to be inhibited by low levels of zinc. This compound possesses an ortho-hydroxy N-acylhydrazone motif that enables it to bind to zinc with a high affinity, exhibiting a dissociation constant (Kd) of approximately 42 nM.[1] By chelating and sequestering these inhibitory zinc ions, this compound relieves the zinc-mediated inhibition of procaspase-3. This allows procaspase-3 to undergo autoactivation, where one molecule of procaspase-3 can cleave and activate another, initiating a caspase cascade that culminates in apoptosis.[1]

This direct activation of procaspase-3 allows this compound to bypass the need for upstream signaling events that are often dysregulated in cancer, such as those involving the Bcl-2 family of proteins or the p53 tumor suppressor.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The sensitivity of cancer cells to this compound often correlates with their intracellular levels of procaspase-3.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC9 | Non-Small Cell Lung Cancer | 5.60 | [2] |

| H1975 | Non-Small Cell Lung Cancer | 14.80 | [2] |

| H1650 | Non-Small Cell Lung Cancer | 7.66 | [2] |

| A549 | Non-Small Cell Lung Cancer | 7.36 | |

| H1299 | Non-Small Cell Lung Cancer | 9.68 | |

| Granta-519 | Mantle Cell Lymphoma | ~9.0 | |

| Jeko-1 | Mantle Cell Lymphoma | ~5.0 | |

| Mino | Mantle Cell Lymphoma | ~7.0 |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of this compound.

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| ACHN (Renal Cancer) | Nude Mice | 5 mg this compound pellet implant | Significant retardation of tumor growth | |

| NCI-H226 (Lung Cancer) | Nude Mice | 100 mg/kg/day oral gavage | Significant retardation of tumor growth | |

| B16-F10 (Melanoma) | C57BL/6 Mice | Not Specified | Reduced tumor growth in Pac1-/- mice |

Clinical Evaluation

A first-in-human, phase I clinical trial (NCT02355535) of orally administered this compound was conducted in patients with advanced malignancies.

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 750 mg/day | |

| Half-life (t1/2) | 28.5 hours (after multi-dosing) | |

| Cmax (at 1.0 mg/kg in dogs) | 0.5 ± 0.1 µM | |

| AUC (Day 1 vs. Day 21) | Evaluated, showing systemic exposure | |

| Clearance | Not explicitly stated in the provided results |

The trial established a recommended Phase 2 dose and demonstrated preliminary clinical activity, particularly in patients with neuroendocrine tumors.

Experimental Protocols

In Vitro Procaspase-3 Activation Assay (Colorimetric)

This protocol describes a method to measure the ability of this compound to activate procaspase-3 in vitro using a colorimetric substrate.

Materials:

-

Recombinant human procaspase-3

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

-

Colorimetric substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a solution of recombinant procaspase-3 in assay buffer to a final concentration of ~10-50 ng/µL.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the procaspase-3 solution to each well.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

Prepare a solution of the Ac-DEVD-pNA substrate in assay buffer to a final concentration of 200 µM.

-

Add 10 µL of the substrate solution to each well.

-

Immediately begin reading the absorbance at 405 nm every 2-5 minutes for at least 30 minutes using a microplate reader.

-

Calculate the rate of pNA release (Vmax) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the Vmax values against the this compound concentration to determine the EC50 for procaspase-3 activation.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol outlines the procedure for quantifying apoptosis in this compound-treated cells using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Subcutaneous Tumor Xenograft Model

This protocol provides a general framework for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

-

Cancer cell line of interest

-

Immunodeficient mice (e.g., athymic nude or NOD-SCID)

-

This compound formulation for in vivo administration

-

Matrigel (optional)

-

Calipers

Procedure:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend them in sterile PBS or culture medium at a concentration of 1-10 x 10^6 cells per 100-200 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width² x length) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.

Apoptotic Signaling Pathways and this compound

This compound's activation of procaspase-3 positions it at a critical convergence point of both the intrinsic and extrinsic apoptosis pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, leading to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c, which forms the apoptosome with Apaf-1 and procaspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates procaspase-3.

-

Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, forming the death-inducing signaling complex (DISC), where procaspase-8 is activated. Activated caspase-8 can then directly cleave and activate procaspase-3.

This compound circumvents the need for the upstream activation of initiator caspases (caspase-8 and -9) by directly targeting procaspase-3. This makes it a potentially effective agent even in cancers with defects in these upstream signaling components.

Structure-Activity Relationship (SAR)

The development of this compound derivatives has been an active area of research to improve its potency, selectivity, and pharmacokinetic properties. SAR studies have revealed several key structural features essential for its activity.

| Derivative/Modification | Key Structural Feature | Impact on Activity | Reference |

| De-allyl this compound | Removal of the allyl group | Similar activity to this compound | |

| Pac-1a | Removal of the hydroxyl group | Abolished activity | |

| WF-208 and WF-210 | Oxadiazole-containing derivatives | Increased potency compared to this compound | |

| B-PAC-1 | Second-generation derivative | More potent analog |

The ortho-hydroxy N-acylhydrazone moiety is critical for zinc chelation and, consequently, for the procaspase-3 activating ability of this compound and its analogs.

Conclusion

This compound represents a first-in-class procaspase-3 activator with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to directly engage the executioner phase of apoptosis provides a unique therapeutic strategy to overcome resistance to conventional anticancer agents that rely on intact upstream signaling pathways. The data summarized in this technical guide highlights the significant potential of this compound as a novel anticancer agent. Further research, including more extensive clinical trials and the development of next-generation derivatives with improved pharmacological profiles, is warranted to fully realize the therapeutic promise of procaspase-3 activation in oncology.

References

The Procaspase-3 Activator PAC-1: A Technical Guide to its Anti-Tumor Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology research. PAC-1, a small molecule procaspase-activating compound, has emerged as a promising therapeutic agent due to its unique mechanism of action that directly targets a key effector protein in the apoptotic cascade. This technical guide provides an in-depth overview of this compound's effect on tumor growth, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for its evaluation. Furthermore, this document includes visualizations of the core signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Mechanism of Action: Direct Activation of Procaspase-3

Cancer cells often evade apoptosis by downregulating the activation of caspases, the primary executioners of programmed cell death. Many cancer types, however, exhibit elevated levels of procaspase-3, the inactive zymogen of caspase-3.[1] this compound exploits this characteristic by directly converting procaspase-3 to its active form, caspase-3, thereby initiating the apoptotic cascade.[2][3]

The prevailing mechanism of this compound-mediated procaspase-3 activation involves the chelation of inhibitory zinc ions.[1] Zinc has been shown to inhibit the auto-activation of procaspase-3. By sequestering these inhibitory zinc ions, this compound relieves this inhibition, allowing procaspase-3 to undergo auto-catalytic cleavage and activation to caspase-3. This activation triggers a downstream cascade of substrate cleavage, ultimately leading to apoptotic cell death.

Caption: Mechanism of this compound action in cancer cells.

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H226 | Lung Cancer | 0.35[2] |

| UACC-62 | Melanoma | ~3.5 |

| Malignant Cells (various) | Various | 4.03 - 53.44 |

| Primary Cancerous Cells | Various | 0.003 - 1.41 |

| Adjacent Noncancerous Cells | Various | 5.02 - 9.98 |

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

| Cancer Model | Treatment | Outcome |

| ACHN Renal Cancer Xenograft | 5 mg this compound (slow release) | Significantly inhibited tumor growth |

| NCI-H226 Lung Cancer Xenograft | 50 or 100 mg/kg this compound (oral) | Significantly retarded tumor growth in a dose-dependent manner |

Table 3: Phase I Clinical Trial (NCT02355535) Results

| Parameter | Finding |

| Number of Patients | 48 enrolled, 33 evaluable for Dose Limiting Toxicity (DLT) |

| Recommended Phase 2 Dose | 750 mg/day |

| Toxicity Profile | Primarily Grade 1 and 2 neurological adverse events |

| Pharmacokinetics (t1/2) | 28.5 hours after multi-dosing |

| Clinical Activity (Neuroendocrine Tumors) | 2 out of 5 patients achieved a durable partial response |

| Clinical Activity (Other) | Stalled tumor growth in 5 patients with neuroendocrine cancers and reduced tumor size in 2 of those patients. Some therapeutic activity against sarcomas was also observed. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-tumor effects of this compound.

Western Blot Analysis of Procaspase-3 Activation

This protocol is for the detection of procaspase-3 and its cleavage product, active caspase-3, in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-procaspase-3 and anti-cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against procaspase-3 and cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system. A decrease in the procaspase-3 band and an increase in the cleaved caspase-3 band indicate this compound activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

This assay detects DNA fragmentation, a hallmark of apoptosis, in tissue sections from tumors treated with this compound.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Proteinase K

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs)

-

Stop/Wash buffer

-

Detection reagent (e.g., streptavidin-HRP and DAB for colorimetric detection, or a fluorescently labeled antibody)

-

Counterstain (e.g., hematoxylin or DAPI)

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate the tumor tissue sections.

-

Permeabilization: Treat sections with Proteinase K to allow enzyme access to the DNA.

-

TdT Labeling: Incubate the sections with the TdT reaction mix to label the 3'-hydroxyl ends of fragmented DNA.

-

Detection: Wash the sections and add the detection reagent to visualize the labeled cells.

-

Counterstaining: Counterstain the sections to visualize the nuclei of all cells.

-

Analysis: Mount the slides and visualize under a microscope. An increase in TUNEL-positive cells in this compound treated tumors compared to controls indicates induction of apoptosis.

Mouse Xenograft Model for In Vivo Efficacy

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo anti-tumor activity of this compound.

Materials:

-

Cancer cell line of interest

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., oral gavage or slow-release pellet)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the desired cancer cell line and harvest a sufficient number of cells. Resuspend the cells in sterile PBS, with or without Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group according to the desired dosing schedule and route. The control group should receive a vehicle control.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay, western blotting).

Signaling Pathways and Experimental Workflow

The development and evaluation of this compound follow a logical progression from in vitro characterization to in vivo efficacy studies and finally to clinical trials.

Caption: Logical workflow for this compound drug development.

The primary signaling pathway affected by this compound is the intrinsic apoptotic pathway, initiated by the activation of procaspase-3. While the direct interaction is with the caspase cascade, downstream effects on other signaling pathways involved in cell survival and proliferation are anticipated as a consequence of apoptosis induction. Further research may elucidate broader impacts on the tumor cell signaling network. Notably, some research has investigated the role of a "PAC1" receptor in cancer cell signaling; however, this refers to the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor 1 and is distinct from the procaspase-activating compound this compound discussed in this guide.

Conclusion

This compound represents a targeted therapeutic strategy that leverages the high levels of procaspase-3 in many cancer cells to selectively induce apoptosis. The data from in vitro, in vivo, and early clinical studies are encouraging, demonstrating a favorable safety profile and signs of anti-tumor activity. The detailed protocols and workflow provided in this guide are intended to support further research and development of this compound and similar procaspase-activating compounds as a valuable addition to the arsenal of anti-cancer therapies. Continued investigation, particularly in Phase II clinical trials, will be crucial in defining the specific cancer types most likely to benefit from this novel therapeutic approach.

References

Preclinical Profile of Pac-1: A Procaspase-3 Activator in Animal Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pac-1, or Procaspase-activating compound 1, is a small molecule that has garnered significant interest in oncology for its unique mechanism of selectively inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical studies of this compound and its derivatives in various animal models, focusing on its efficacy, pharmacokinetics, and toxicity. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: Procaspase-3 Activation

This compound's primary mechanism of action is the activation of procaspase-3, an inactive zymogen form of caspase-3, which is a key executioner enzyme in the apoptotic pathway.[1][2] In many cancer cells, procaspase-3 is overexpressed but its conversion to the active caspase-3 is inhibited by the presence of zinc ions.[2] this compound acts as a zinc chelator, sequestering these inhibitory zinc ions. This allows procaspase-3 to undergo auto-activation, leading to the formation of active caspase-3 and the subsequent initiation of the apoptotic cascade.[2]

Caption: Mechanism of this compound-mediated procaspase-3 activation.

Efficacy in Animal Models

This compound and its derivatives have demonstrated anti-tumor efficacy in a range of preclinical animal models, including mouse xenografts and naturally occurring cancers in pet dogs.

Murine Xenograft Models

In mouse xenograft models, this compound has shown the ability to retard tumor growth. For instance, in a renal cancer model using ACHN cells, implantation of a 5 mg this compound cholesterol pellet resulted in significant tumor growth retardation. Similarly, in a lung cancer model with NCI-H226 cells, oral administration of this compound at 50 or 100 mg/kg daily for 21 days led to a dose-dependent retardation of tumor growth.

Table 1: Efficacy of this compound in Murine Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |

| Renal Cancer | ACHN | Mouse | 5 mg this compound cholesterol pellet implant | Significant tumor growth retardation | |

| Lung Cancer | NCI-H226 | Mouse | 50 or 100 mg/kg, oral gavage, daily for 21 days | Dose-dependent tumor growth retardation |

Canine Models of Spontaneous Cancer

Preclinical studies in pet dogs with naturally occurring cancers have provided valuable translational data. A derivative of this compound, S-PAC-1, was developed to reduce the neurotoxicity observed with the parent compound. In a study involving six pet dogs with lymphoma, treatment with S-PAC-1 resulted in partial tumor regression or stable disease in four of the six animals.[1] These studies in companion animals are advantageous as they represent more sophisticated and clinically relevant tumor models compared to murine xenografts.

Table 2: Efficacy of S-PAC-1 in Pet Dogs with Lymphoma

| Number of Dogs | Treatment | Outcome | Reference |

| 6 | S-PAC-1 | 4/6 dogs showed partial tumor regression or stable disease |

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound and S-PAC-1 has been investigated in mice and dogs, revealing important information about their absorption, distribution, metabolism, and excretion.

This compound Pharmacokinetics

In healthy dogs, this compound administered intravenously at 1.0 mg/kg resulted in an average peak plasma concentration (Cmax) of 2.8 ± 0.6 µM and a mean terminal elimination half-life of 3.12 ± 0.67 hours. However, the oral bioavailability of this compound was found to be low and highly variable, averaging 17.8 ± 9.5%.

S-PAC-1 Pharmacokinetics

The sulfonamide derivative, S-PAC-1, exhibits a different pharmacokinetic profile. In mice, a 20 mg/kg intravenous dose of this compound, which induced mild neurotoxicity, resulted in a peak plasma concentration of approximately 50 µM. In contrast, a much higher dose of S-PAC-1 (350 mg/kg) could be administered intravenously without signs of neurotoxicity, achieving a peak plasma level of about 3500 µM. In healthy dogs, a single intravenous dose of S-PAC-1 at 25 mg/kg resulted in a peak plasma concentration of approximately 150 µM, with a half-life of about 1.09 hours. Continuous intravenous infusion of S-PAC-1 in dogs was able to achieve and maintain a steady-state plasma concentration of around 10 µM for 24 to 72 hours.

Table 3: Pharmacokinetic Parameters of this compound and S-PAC-1 in Animal Models

| Compound | Animal Model | Route | Dose | Cmax (µM) | Half-life (hours) | Oral Bioavailability (%) | Reference |

| This compound | Dog | IV | 1.0 mg/kg | 2.8 ± 0.6 | 3.12 ± 0.67 | - | |

| This compound | Dog | Oral | 1.0 mg/kg | 0.5 ± 0.1 | 2.08 ± 0.26 | 17.8 ± 9.5 | |

| This compound | Mouse | IV | 20 mg/kg | ~50 | - | - | |

| S-PAC-1 | Mouse | IV | 350 mg/kg | ~3500 | - | - | |

| S-PAC-1 | Dog | IV | 25 mg/kg | ~150 | 1.09 ± 0.02 | - |

Toxicology and Safety

A key challenge with the therapeutic development of this compound has been its dose-limiting neurotoxicity. High doses of this compound were found to induce neurological symptoms in mice. This led to the development of S-PAC-1, which was specifically designed to have reduced penetration of the blood-brain barrier.

Comparative Toxicology of this compound and S-PAC-1

Studies in mice demonstrated that while a 20 mg/kg intravenous dose of this compound caused significant neurological symptoms, S-PAC-1 was well-tolerated at doses as high as 350 mg/kg with no observable toxicity. Similarly, in dogs, S-PAC-1 was found to be well-tolerated.

Table 4: Comparative Toxicology of this compound and S-PAC-1 in Mice

| Compound | Dose (IV) | Observation | Reference |

| This compound | 20 mg/kg | Mild neurotoxicity | |

| This compound | 50 mg/kg | Acute neurological symptoms | |

| S-PAC-1 | 350 mg/kg | No observable toxicity |

Experimental Protocols

In Vivo Mouse Xenograft Study

A standard protocol for evaluating the efficacy of this compound in a mouse xenograft model is outlined below.

Caption: General workflow for a mouse xenograft study of this compound.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., ACHN for renal cancer, NCI-H226 for lung cancer) are cultured in appropriate media and conditions.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle, such as a mixture of media and Matrigel.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A specific number of cells (typically 1-10 million) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 30-100 mm³). Tumor volume is measured regularly using calipers (Volume = (length × width²) / 2).

-

Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or implantation of a slow-release pellet).

-

Efficacy Assessment: Tumor volumes are measured throughout the study. At the end of the study, tumors may be excised for further analysis, such as TUNEL assays to assess apoptosis.

In Vitro Procaspase-3 Activation Assay

This assay is used to determine the ability of this compound to activate procaspase-3 in a cell-free system.

Methodology:

-

Reagents: Purified recombinant human procaspase-3, a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA), this compound, and a buffer system (e.g., Tris buffer with and without zinc).

-

Assay Setup: The assay is typically performed in a 96-well plate.

-

Reaction Mixture: Procaspase-3 is incubated with this compound at various concentrations in the presence of the caspase-3 substrate. A control group without this compound is included. To demonstrate the zinc-dependent mechanism, parallel experiments are conducted in buffers with and without added zinc.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).

-

Measurement: The activity of the generated caspase-3 is determined by measuring the absorbance of the cleaved substrate at a specific wavelength (e.g., 405 nm for pNA).

-

Data Analysis: The increase in absorbance is proportional to the amount of active caspase-3 generated.

Conclusion

Preclinical studies in animal models have been instrumental in characterizing the anti-cancer potential of this compound and its derivatives. The unique mechanism of action, involving the activation of procaspase-3 through zinc chelation, offers a novel therapeutic strategy. Efficacy has been demonstrated in both mouse xenograft models and, importantly, in more clinically relevant canine models of spontaneous cancer. While the neurotoxicity of the parent compound, this compound, posed a significant hurdle, the development of less toxic derivatives like S-PAC-1 has renewed promise for its clinical translation. The data summarized in this guide, from efficacy and pharmacokinetic parameters to detailed experimental protocols, provides a solid foundation for further research and development of this class of procaspase-activating compounds.

References

Pac-1's Selective Cytotoxicity: A Technical Guide to its Anti-Cancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procaspase-activating compound 1 (PAC-1) has emerged as a promising anti-cancer agent due to its unique mechanism of action that confers selectivity for cancer cells over normal, healthy cells. This selectivity is primarily attributed to the elevated levels of procaspase-3, the inactive precursor of the executioner caspase-3, found in many cancer cells. This compound functions as a zinc chelator, removing the inhibitory zinc ions that suppress procaspase-3 auto-activation. This leads to the conversion of procaspase-3 to its active form, caspase-3, thereby initiating the apoptotic cascade and programmed cell death specifically in tumor cells. This guide provides a comprehensive overview of the mechanism, quantitative data supporting its selectivity, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Exploiting a Cancer Cell Vulnerability

The core of this compound's selective anti-cancer activity lies in its ability to activate procaspase-3, a key zymogen in the apoptotic pathway.[1] Many tumor types exhibit elevated levels of procaspase-3, creating a latent "death switch" that cancer cells have managed to keep inactive.[2]

The prevailing mechanism suggests that this compound's activity is intricately linked to its ability to chelate zinc ions (Zn²⁺).[3] Zinc has been shown to be a potent inhibitor of the enzymatic activity of both procaspase-3 and caspase-3.[3] By sequestering these inhibitory zinc ions, this compound relieves this suppression, allowing procaspase-3 to undergo auto-activation and be processed into the active executioner enzyme, caspase-3.[3] This activated caspase-3 then cleaves a multitude of cellular substrates, leading to the systematic dismantling of the cell and apoptotic death.

The selectivity of this compound arises from the differential expression of procaspase-3 in cancerous versus non-cancerous tissues. With higher concentrations of the procaspase-3 target, cancer cells are more susceptible to the effects of this compound-mediated zinc chelation and subsequent apoptosis induction.

Signaling Pathway of this compound Induced Apoptosis

Caption: Mechanism of this compound induced apoptosis in cancer cells.

Quantitative Analysis of Selectivity

The selective cytotoxicity of this compound has been demonstrated through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines compared to normal, non-cancerous cells. The lower IC50 values in cancer cells indicate higher potency and a greater cytotoxic effect at lower concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cancer Cell Lines | |||

| NCI-H226 | Lung Cancer | 0.35 | |

| UACC-62 | Melanoma | ~3.5 | |

| U-937 | Lymphoma | 14.8 ± 3.2 | |

| PC-3 | Prostate Cancer | 20.13 | |

| HTB-26 | Breast Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| Granta-519 | Mantle Cell Lymphoma | ~9.0 | |

| Jeko-1 | Mantle Cell Lymphoma | ~5.0 | |

| Mino | Mantle Cell Lymphoma | ~7.0 | |

| Normal Cells | |||

| Adjacent noncancerous cells | Colon Tissue | 5.02 - 9.98 | |

| Normal intestinal epithelial cell line HCEC | Intestinal Epithelium | >50 (less active) |

Experimental Protocols

In Vitro Procaspase-3 Activation Assay

This assay measures the ability of this compound to directly activate purified procaspase-3.

Materials:

-

Recombinant human procaspase-3

-

This compound

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of procaspase-3 (e.g., 50 ng/mL) in caspase assay buffer.

-

Add various concentrations of this compound to the wells of a 96-well plate.

-

Add the procaspase-3 solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 12 hours).

-

Add the caspase-3 substrate Ac-DEVD-pNA (final concentration, e.g., 200 µM) to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes) for a set period (e.g., 2 hours) using a microplate reader.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the absorbance curve) to determine the level of procaspase-3 activation.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 12-24 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Zinc Chelation Assay

This spectrophotometric assay determines the ability of this compound to bind to zinc.

Materials:

-

This compound

-

Zinc sulfate (ZnSO₄)

-

Buffer (e.g., 50 mM HEPES, 100 mM KNO₃, pH 7.2)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of this compound in the buffer.

-

Measure the UV-Vis absorbance spectrum of the this compound solution.

-

Titrate the this compound solution with increasing concentrations of ZnSO₄.

-

Record the UV-Vis absorbance spectrum after each addition of ZnSO₄.

-

The changes in the absorbance spectrum upon the addition of zinc indicate the formation of a this compound-zinc complex, confirming its chelation activity.

Experimental and Logical Workflows

General Workflow for Evaluating this compound's Anti-Cancer Activity

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that leverages a specific biochemical vulnerability present in many cancer cells – the overexpression of procaspase-3. Its mechanism of action, centered on the chelation of inhibitory zinc, provides a clear rationale for its selective cytotoxicity. The quantitative data from in vitro and cell-based assays strongly support this selectivity. The provided experimental protocols offer a framework for researchers to further investigate this compound and similar procaspase-activating compounds.

Phase I clinical trials have shown that this compound is well-tolerated in human patients, with some evidence of anti-tumor activity. Future research will likely focus on optimizing the therapeutic window of this compound, exploring its efficacy in a broader range of cancers, and investigating its potential in combination therapies with other anti-cancer agents to enhance its efficacy and overcome potential resistance mechanisms. The continued exploration of procaspase-3 activation remains a promising avenue for the development of novel and selective cancer therapeutics.

References

The Pac-1 Apoptotic Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the apoptotic pathway initiated by the procaspase-activating compound 1 (Pac-1). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its quantitative efficacy, and the experimental protocols necessary for its study.

Introduction: Targeting Procaspase-3 in Cancer Therapy

A hallmark of many cancers is the evasion of apoptosis, or programmed cell death. A key player in the execution phase of apoptosis is caspase-3, a cysteine-aspartic protease that, when activated, cleaves a multitude of cellular substrates, leading to cell death.[1][2][3] Many cancer cells exhibit elevated levels of procaspase-3, the inactive zymogen form of caspase-3, suggesting that direct activation of this enzyme could be a promising therapeutic strategy.[1][4] this compound is a small molecule that was identified for its ability to directly induce the activation of procaspase-3 to caspase-3, thereby triggering apoptosis in cancer cells.

Mechanism of Action: Zinc Sequestration and Procaspase-3 Autoactivation

The primary mechanism by which this compound activates procaspase-3 is through the chelation of inhibitory zinc ions. Zinc has been shown to inhibit the enzymatic activity of both procaspase-3 and caspase-3. This compound binds to zinc with a high affinity, forming a tight complex with a dissociation constant (Kd) of approximately 42 nM. By sequestering these inhibitory zinc ions, this compound relieves the inhibition on procaspase-3, allowing it to undergo autoactivation to the mature, active caspase-3. This initiates the caspase cascade, leading to apoptosis. The proposed mechanism is that this compound, by removing the inhibitory zinc, allows one molecule of procaspase-3 to cleave and activate another, setting off a chain reaction.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for this compound and its derivatives.

| Parameter | Value | Description | Reference |

| EC50 for procaspase-3 activation | 0.22 µM | The concentration of this compound required to achieve 50% of the maximal activation of procaspase-3 in vitro. | |

| EC50 for procaspase-7 activation | 4.5 µM | The concentration of this compound required to achieve 50% of the maximal activation of procaspase-7 in vitro. | |

| EC50 for zinc chelation | 7.08 µM | The concentration of this compound required to chelate 50% of the available zinc in a given assay. | |